3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
Description
Properties
CAS No. |
66223-16-3 |
|---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-(anilinomethyl)-8-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C15H17NO4/c1-10-7-15(13(17)19-10)8-12(20-14(15)18)9-16-11-5-3-2-4-6-11/h2-6,10,12,16H,7-9H2,1H3 |
InChI Key |
BOTKZCHEQHPNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(OC2=O)CNC3=CC=CC=C3)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
While direct literature specifically detailing the synthesis of this compound is limited, related spirocyclic compounds with similar frameworks have been synthesized using analogous methods. A representative synthetic route involves:
Step 1: Formation of the Spirocyclic Dione Core
The spiro[4.4]nonane-1,6-dione framework is typically constructed via cyclization reactions involving dioxolane or dioxane intermediates. For example, condensation of appropriate di-keto compounds under acidic conditions can yield the dioxaspiro ring system.
Step 2: Introduction of the Phenylamino Methyl Group
The phenylamino methyl substituent is introduced by reacting the spirocyclic core with aniline derivatives under conditions promoting nucleophilic substitution or Mannich-type reactions. This step often occurs under mild heating in solvents like acetic acid or DMSO to facilitate the reaction without degrading the spiro ring.
Step 3: Purification and Characterization
The reaction mixture is cooled, and the product is precipitated or extracted. Purification methods include recrystallization from ethyl acetate or column chromatography. Characterization is performed via NMR spectroscopy and mass spectrometry to confirm structure and purity.
Experimental Conditions and Optimization
Research on related spiro compounds suggests the following optimal conditions for synthesis:
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Acetic acid or DMSO | High solubility and reaction rate |
| Temperature | 50 °C | Optimal balance of rate and yield |
| Reaction Time | 2–4 hours | Complete conversion |
| Oxidizing Agent | Periodic acid (for analogous reactions) | Facilitates ring closure and oxidation |
| Purification | Recrystallization or chromatography | High purity (>90%) |
For example, in the synthesis of spiro-isobenzofuran derivatives, reactions in acetic acid at 50 °C for 2-3 hours followed by addition of periodic acid at room temperature yielded excellent product formation (up to 90%).
Comparative Data Table of Related Compounds and Synthetic Parameters
Research Findings and Analysis
The presence of the phenylamino methyl group enhances the chemical reactivity of the compound, allowing further functionalization and potential biological activity modulation.
The dioxaspiro framework is sensitive to hydrolysis under acidic or basic conditions; therefore, reaction conditions must be carefully controlled to avoid ring opening.
Studies on related compounds indicate that the spirocyclic dione structure can be efficiently synthesized via one-pot condensation reactions involving ninhydrin and amino-substituted naphthoquinones, followed by oxidation with periodic acid.
The reaction temperature and solvent choice critically influence yield and purity. For instance, acetic acid at 50 °C provides a good balance between reaction rate and product stability.
Analytical techniques such as 1H and 13C NMR spectroscopy and high-resolution mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
The synthetic methods reported are adaptable to a variety of arylamino substituents, suggesting potential for derivative synthesis and structure-activity relationship studies.
Chemical Reactions Analysis
Hydrolysis of Lactone Rings
The spirocyclic structure contains two lactone rings (1,6-dione and 2,7-dioxa moieties), which undergo hydrolysis under acidic or basic conditions. This reaction cleaves the ester bonds, producing carboxylic acid derivatives.
-
Acidic Hydrolysis : The lactone rings open to form dicarboxylic acids.
-
Basic Hydrolysis : Yields carboxylate salts, which can be acidified to regenerate the carboxylic acids.
Oxidation of the Methyl Group
The methyl group at position 3 is susceptible to oxidation, particularly under strong oxidizing agents like KMnO₄ or CrO₃.
-
Product : Oxidized to a carboxylic acid group, forming 3-carboxy-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione.
Nucleophilic Addition at Carbonyl Groups
The carbonyl groups (C=O) in the dione moieties act as electrophilic centers, enabling nucleophilic additions.
-
Examples :
-
Reaction with Grignard reagents (e.g., RMgX) adds alkyl/aryl groups to the carbonyl carbons.
-
Amines (e.g., NH₃) undergo condensation to form imine derivatives.
-
Functionalization of the Phenylamino Group
The phenylamino (-NH-C₆H₅) group participates in electrophilic aromatic substitution (EAS) and reductive alkylation.
-
EAS Reactions :
-
Nitration: Introduces nitro groups at para/meta positions of the benzene ring.
-
Sulfonation: Forms sulfonic acid derivatives.
-
-
Reductive Alkylation : Reacts with aldehydes/ketones in the presence of reducing agents to form secondary amines.
Cycloaddition Reactions
The sp²-hybridized carbons in the lactone rings may engage in [4+2] Diels-Alder reactions with dienes, forming bicyclic adducts. This reactivity is inferred from analogous spirolactone systems .
Catalytic Modifications
Gold(I) catalysts (e.g., JohnPhos Au(MeCN)SbF₆) facilitate cyclization reactions in related spirolactones, suggesting potential for functionalizing the dioxaspiro backbone under mild conditions .
Biological Activity and Reactivity
Derivatives of this compound exhibit anticancer properties, likely due to interactions with cellular targets like mutant EGFR. The phenylamino group enhances binding affinity, while the lactone rings contribute to metabolic stability .
Synthetic Considerations
-
Key Steps :
-
Nucleophilic substitution introduces the phenylamino group.
-
Cyclization of malonic acid derivatives forms the spiro framework.
-
-
Catalysts : Au(I) complexes optimize yield and regioselectivity .
This compound’s reactivity is governed by its unique spirocyclic architecture and functional group interplay. Further studies are needed to explore its catalytic applications and optimize reaction conditions for industrial use.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione exhibit various biological activities, particularly in anticancer research. Notable findings include:
- Inhibition of Cancer Cell Lines : Derivatives containing the dioxaspiro framework have been studied for their ability to inhibit specific cancer cell lines by targeting molecular pathways involved in cell proliferation and survival.
- Targeting Epidermal Growth Factor Receptor (EGFR) : Similar compounds have shown promise in suppressing mutant forms of EGFR, which is often implicated in cancer progression. This suggests that this compound may possess therapeutic potential worth exploring further.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic strategies include:
- Formation of the Dioxaspiro Framework : This involves cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : Electrophilic substitutions are employed to introduce the phenylamino group at the desired position.
These methods allow for precise construction while maintaining high yields and purity.
Interaction studies involving this compound focus on its binding affinity to biological targets such as proteins and enzymes related to cancer pathways. Techniques employed include:
- Surface Plasmon Resonance : To measure binding interactions in real-time.
- Molecular Docking Simulations : To predict how the compound interacts at a molecular level with specific targets.
These investigations are crucial for understanding how this compound interacts with biological systems and informs its therapeutic potential.
Mechanism of Action
The mechanism of action of 3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Diversity and Substituent Effects
The spiro[4.4]nonane-1,6-dione scaffold is highly versatile, with modifications at positions 3 and 8 influencing reactivity, stability, and applications. Key analogs include:
Key Observations :
- In contrast, aminoalkyl groups (e.g., phenylamino-methyl) introduce hydrogen-bonding capability and basicity, which may improve solubility .
Physicochemical Properties
Melting Points and Stability
- Arylidene derivatives (e.g., 3,8-bis(3-methoxybenzylidene)-) exhibit higher melting points (65–66°C) due to extended π-conjugation and planar geometry .
- Aminoalkyl-substituted analogs (e.g., diethylamino-methyl) lack reported melting points but show predicted collision cross-sections (CCS) of 158.3 Ų for [M+H]⁺, indicating compact gas-phase structures .
Spectroscopic Data
- 1H NMR : Arylidene protons resonate at δ 6.8–7.8 ppm (doublets, J = 8–16 Hz), while methyl groups in 3,8-dimethyl derivatives appear at δ 1.2–2.3 ppm .
- 13C NMR : The spiro carbonyl carbons are typically observed at δ 165–175 ppm, with arylidene carbons at δ 120–140 ppm .
Click Chemistry (Aminoalkyl/Azido Derivatives)
- Conditions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidomethyl-spiro intermediates.
- Yields : 73–83% for triazole hybrids (e.g., 3a–3b) .
Acid-Catalyzed Claisen Condensation
- Conditions : Polyphosphoric acid-acetic acid.
- Yields: 52–85% for unsubstituted spiro[4.4]nonane-1,6-dione derivatives .
Comparison: Gold catalysis offers regioselectivity for arylidene derivatives, while click chemistry enables modular functionalization of aminoalkyl/azido groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione?
- Answer: Key methods include:
- Acid-catalyzed intramolecular Claisen condensation : Optimized with polyphosphoric acid-acetic acid, yielding spiro compounds via cyclization (52% yield reported for related structures) .
- Gold(I)-catalyzed synthesis : Efficient for diarylidene derivatives under mild conditions, with yields improved by adjusting substituents on precursor molecules .
- Tetrabutylammonium iodide (TBAB)-catalyzed cyclization : Demonstrated for spiro[4.4]nonane-1,6-dione derivatives under mild, solvent-free conditions .
Q. How is the structure of this spiro compound confirmed using spectroscopic techniques?
- Answer:
- 1H/13C NMR : Assignments rely on chemical shifts (e.g., spiro carbons at δ 135–157 ppm) and coupling constants, as detailed for analogous compounds in and .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with high-resolution accuracy (±0.001 Da) .
Q. What safety precautions are essential when handling this compound?
- Answer: Follow protocols such as:
- P210/P307+311 : Avoid heat sources and contact with skin; seek medical attention if exposed .
- P403+233 : Store in ventilated, airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict the crystal structure and polymorphism of spiro[4.4]nonane derivatives?
- Answer: Dispersion-corrected density functional theory (DFT) optimizes crystal packing by calculating intermolecular interactions. For example, successfully predicted the lowest-energy packing for a dinitro-diazaspiro compound, matching experimental data (density: 1.842–1.875 g/cm³) .
Q. What strategies resolve contradictions in reaction yields for strained spiro compounds?
- Answer:
- Strain analysis : Lower yields in acid-catalyzed Claisen condensations (e.g., 52% vs. 85% for less-strained analogs) suggest adjusting reaction time or acid strength .
- Catalyst screening : Compare TBAB (mild conditions) vs. gold(I) catalysts (higher efficiency for diarylidene derivatives) to optimize pathways .
Q. How does stereochemistry influence the reactivity of spiro[4.4]nonane derivatives?
- Answer:
- C2 symmetry : Spiro compounds exhibit optical activity without chiral centers due to screw-type symmetry, as shown in (R/S)-dinitro-diazaspiro derivatives .
- Beckmann rearrangement : Stereoisomeric monoximes yield distinct products, requiring chiral HPLC or VCD spectroscopy to differentiate enantiomers .
Q. What methods synthesize biologically active derivatives of this compound?
- Answer:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole groups (e.g., 80–83% yield for azidomethyl derivatives) .
- Functionalization : Attach fluorophenyl or nitroso groups via heterocyclization (e.g., 69% yield for nitroso-spiro compounds) .
Q. How can byproducts be minimized during the synthesis of strained spiro compounds?
- Answer:
- Reaction monitoring : Use LC-MS to detect intermediates (e.g., ethyl 4-(1-ethoxycarbonyl-2-oxocyclopentyl)butyrate in ) .
- Temperature control : Lower temperatures reduce side reactions in acid-catalyzed cyclizations .
Methodological Notes
- Data contradiction analysis : Compare NMR shifts (e.g., δ 2.26–7.82 ppm in nitroso derivatives ) with computational predictions to validate structural assignments.
- Experimental design : Prioritize gold(I) catalysis for diarylidene derivatives requiring mild conditions , and TBAB for cost-effective, solvent-free syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
